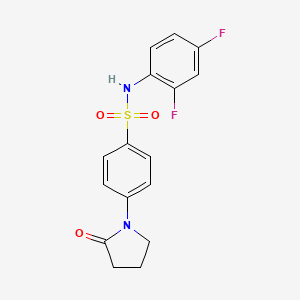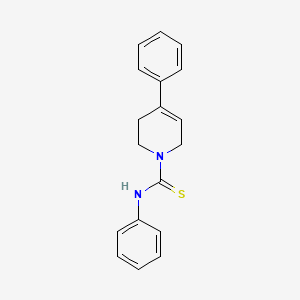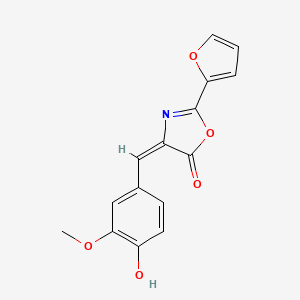
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FMOX, is a heterocyclic organic compound that has various applications in scientific research. It is a yellow crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through multiple pathways. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is also soluble in polar solvents, making it easy to dissolve in various experimental solutions. However, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments. It is sensitive to light and air, and its stability decreases over time. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its effects on other diseases such as diabetes and neurodegenerative disorders. Another potential direction is to explore its potential as a drug candidate for cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to optimize its chemical structure for improved efficacy and stability.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic organic compound that has various applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biochemical and physiological effects. Although 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments, it has several advantages and has potential for future research.
合成法
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized by the reaction of 2-furylamine and 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting yellow precipitate is filtered and washed with ethanol to obtain pure 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one.
科学的研究の応用
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce oxidative stress and inflammation in various animal models.
特性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-19-13-8-9(4-5-11(13)17)7-10-15(18)21-14(16-10)12-3-2-6-20-12/h2-8,17H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSQAZFVBWTPQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
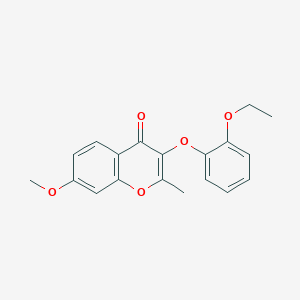
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
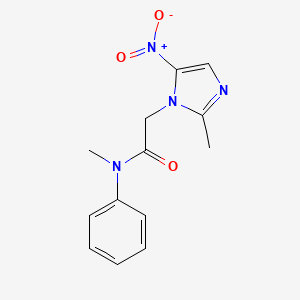
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
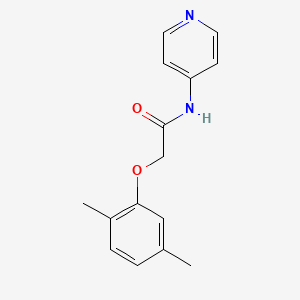
![4-methoxy-N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5747102.png)
![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)
